(Indolin-4-yl)methanol

描述

(Indolin-4-yl)methanol, also known as indole-3-methanol, is a compound that is involved in the metabolism of indole-3-acetic acid (IAA) in plants. It is a product of IAA metabolism and can lead to various other compounds, including aldehydes, carboxylic acids, and glucosides. The metabolism of this compound has been studied in wheat leaf segments, where it has been found to play a significant role in the degradation pathway of IAA . Additionally, indole-3-methanol is the main product of the oxidation of IAA catalyzed by cytosolic basic isoperoxidases in lupin hypocotyls .

Synthesis Analysis

The synthesis of indole-3-methanol in plant tissues occurs through the catabolism of IAA. In wheat leaves, indole-3-methanol is produced and can further metabolize into different products, including the corresponding aldehyde and carboxylic acid . In lupin hypocotyls, indole-3-methanol is synthesized as the sole product of IAA oxidation by two specific cytosolic basic isoperoxidases . These enzymes play a crucial role in the compartmentation and diversity of IAA catabolism within plant tissues.

Molecular Structure Analysis

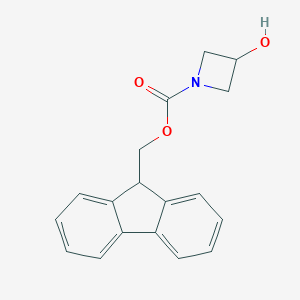

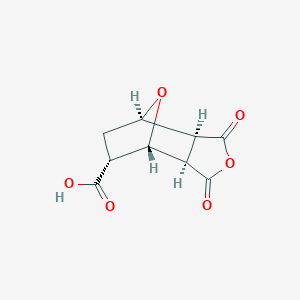

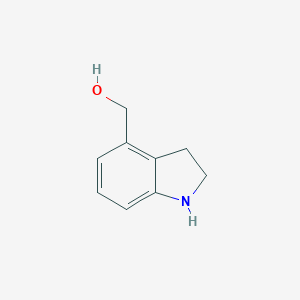

The molecular structure of indole-3-methanol has been characterized using mass spectrometry and 1H-nuclear magnetic resonance spectrometry. These techniques have allowed for the identification and confirmation of indole-3-methanol as a product of IAA oxidation in lupin hypocotyls . The structure is derived from the indole ring, a common structure in many plant metabolites, with a methanol group attached to the third position.

Chemical Reactions Analysis

Indole-3-methanol participates in various chemical reactions as part of its metabolic pathway. It can be converted into aldehydes and carboxylic acids or form glucosides that release indole-3-methanol upon β-glucosidase treatment . Additionally, it can produce apolar products through mild alkaline hydrolysis in aqueous methanol . The specific reactions and products can vary depending on the plant species and the enzymes involved in the metabolism.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of indole-3-methanol are not detailed in the provided papers, its behavior in plant metabolism suggests it is a relatively polar compound capable of forming glucosides. Its solubility in aqueous methanol and its reactivity under alkaline conditions also indicate that it has both hydrophilic and hydrophobic characteristics, which may influence its role in plant metabolism and its interaction with other biochemicals .

科学研究应用

Methanol Synthesis and Application

Methanol is a fundamental chemical used in various industrial processes and as a clean-burning fuel with versatile applications. Its production and applications have been extensively studied, indicating its role as a potential peaking fuel in coal gasification combined cycle power stations and as a primary transportation fuel or fuel additive due to its low emissions (Cybulski, 1994).

Methanol as a Chemical Marker

Methanol has been identified as a valuable marker for assessing solid insulation conditions in power transformers. This application relies on methanol's presence in transformer field samples, correlating with the degradation of insulating paper. This utility demonstrates methanol's role in monitoring cellulosic insulation degradation, with ongoing efforts to standardize its determination (Jalbert et al., 2019).

Hydrogen Production from Methanol

The thermochemical conversion of methanol to hydrogen represents a sustainable pathway to hydrogen economy. This process involves several methods like steam reforming and partial oxidation, where copper-based catalysts are highlighted for their efficiency. The development of novel reactor technologies and catalysts to improve hydrogen production from methanol suggests its significant potential in supporting a hydrogen-methanol economy (García et al., 2021).

Methanol Crossover in Fuel Cells

The challenge of methanol crossover in direct methanol fuel cells (DMFCs) has been addressed, revealing the limitations it imposes on the technology's efficiency and performance. Research efforts are directed towards developing more methanol-impermeable polymer electrolytes to mitigate this issue, underscoring the importance of overcoming this barrier for the commercialization of DMFCs (Heinzel & Barragán, 1999).

Methanol in Spark Ignition Engines

Investigations into methanol as an alternative fuel for internal combustion engines have shown its potential to improve engine performance and emissions. The studies highlight the need for minimal modifications to the fuel system when using methanol in spark ignition engines, compared to compression ignition engines, demonstrating methanol's suitability as a transportation fuel (Kowalewicz, 1993).

安全和危害

未来方向

属性

IUPAC Name |

2,3-dihydro-1H-indol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAXWXLKHCRJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464292 | |

| Record name | (Indolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Indolin-4-yl)methanol | |

CAS RN |

905274-11-5 | |

| Record name | (Indolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1H-indol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)